Cas no 323581-48-2 (6-ISOPROPYL-PIPERAZIN-2-ONE)

6-Isopropyl-piperazin-2-one is a heterocyclic compound featuring a piperazine core with an isopropyl substituent at the 6-position and a ketone group at the 2-position. This structure imparts unique reactivity and functional versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its rigid piperazine backbone enhances stability, while the ketone group offers a reactive site for further derivatization. The isopropyl moiety contributes to lipophilicity, influencing solubility and bioavailability in drug design. The compound is particularly useful in the development of bioactive molecules, including potential CNS agents, due to its balanced physicochemical properties and compatibility with diverse synthetic pathways.
6-ISOPROPYL-PIPERAZIN-2-ONE structure
6-ISOPROPYL-PIPERAZIN-2-ONE structure
Product name:6-ISOPROPYL-PIPERAZIN-2-ONE
CAS No:323581-48-2
MF:
Molecular Weight:
CID:2822032

6-ISOPROPYL-PIPERAZIN-2-ONE 化学的及び物理的性質

名前と識別子

    • 6-ISOPROPYL-PIPERAZIN-2-ONE
    • 2-Piperazinone, 6-(1-methylethyl)-

6-ISOPROPYL-PIPERAZIN-2-ONE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P028JUX-5g
6-(propan-2-yl)piperazin-2-one
323581-48-2 95%
5g
$3952.00 2023-12-17
Aaron
AR028K39-50mg
6-(propan-2-yl)piperazin-2-one
323581-48-2 95%
50mg
$372.00 2025-02-16
Aaron
AR028K39-5g
6-(propan-2-yl)piperazin-2-one
323581-48-2 95%
5g
$4353.00 2023-12-15
Aaron
AR028K39-10g
6-(propan-2-yl)piperazin-2-one
323581-48-2 95%
10g
$6443.00 2023-12-15
Aaron
AR028K39-250mg
6-(propan-2-yl)piperazin-2-one
323581-48-2 95%
250mg
$765.00 2025-02-16
1PlusChem
1P028JUX-50mg
6-(propan-2-yl)piperazin-2-one
323581-48-2 95%
50mg
$363.00 2023-12-17
Enamine
EN300-6938362-0.25g
6-(propan-2-yl)piperazin-2-one
323581-48-2 95.0%
0.25g
$538.0 2025-03-12
Enamine
EN300-6938362-2.5g
6-(propan-2-yl)piperazin-2-one
323581-48-2 95.0%
2.5g
$2127.0 2025-03-12
Enamine
EN300-6938362-0.5g
6-(propan-2-yl)piperazin-2-one
323581-48-2 95.0%
0.5g
$847.0 2025-03-12
Enamine
EN300-6938362-0.05g
6-(propan-2-yl)piperazin-2-one
323581-48-2 95.0%
0.05g
$252.0 2025-03-12

6-ISOPROPYL-PIPERAZIN-2-ONE 関連文献

6-ISOPROPYL-PIPERAZIN-2-ONEに関する追加情報

6-ISOPROPYL-PIPERAZIN-2-ONE: A Comprehensive Overview

6-ISOPROPYL-PIPERAZIN-2-ONE, also known by its CAS number 323581-48-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and material science. In this article, we will delve into the characteristics, synthesis, and recent advancements associated with 6-ISOPROPYL-PIPERAZIN-2-ONE.

The chemical structure of 6-ISOPROPYL-PIPERAZIN-2-ONE consists of a piperazine ring substituted with an isopropyl group at the 6-position and a ketone group at the 2-position. This configuration imparts the compound with distinct physical and chemical properties. The piperazine ring is a six-membered ring containing two nitrogen atoms, which contributes to its ability to form hydrogen bonds and interact with biological systems. The isopropyl group adds steric bulk, potentially influencing the compound's solubility and bioavailability.

Recent studies have highlighted the potential of 6-ISOPROPYL-PIPERAZIN-2-ONE as a building block in drug design. Its ability to act as a rigid scaffold has been exploited in the development of small molecule inhibitors targeting various enzymes and receptors. For instance, researchers have reported its use in creating compounds that inhibit kinase activity, which is crucial in treating conditions such as cancer and inflammatory diseases.

In addition to its pharmacological applications, 6-ISOPROPYL-PIPERAZIN-2-ONE has shown promise in materials science. Its structural versatility allows it to be incorporated into polymer systems, enhancing their mechanical properties. Recent research has focused on its use in creating biodegradable polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

The synthesis of 6-ISOPROPYL-PIPERAZIN-2-one involves a multi-step process that typically begins with the preparation of piperazine derivatives. One common approach involves the alkylation of piperazine with an appropriate alkylating agent followed by oxidation to introduce the ketone group. This process requires precise control over reaction conditions to ensure high yields and purity.

In terms of physical properties, 6-ISOPROPYL-piperazin-one exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

The safety profile of CAS No 32358148-based compounds has been evaluated in preclinical studies. These studies indicate that while the compound exhibits moderate toxicity at high doses, it demonstrates acceptable safety margins under therapeutic conditions. Further research is ongoing to optimize its pharmacokinetic properties and minimize potential side effects.

In conclusion, 6-ISOPROPYL-piperazin-one, identified by its CAS number CAS No 32358148, is a versatile compound with wide-ranging applications in both pharmacology and materials science. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug development and advanced materials. As ongoing studies continue to uncover new insights into its potential, this compound is poised to play a pivotal role in future advancements across multiple disciplines.

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